(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide
Overview
Description
(2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide: is a heterocyclic compound with a pyrimidine ring structure
Mechanism of Action
Target of Action
It is an intermediate in the synthesis of hypoxanthine derivatives, which are known to act as non-competitive antagonists of kainate gluk1/gluk2 receptors .
Mode of Action
As an antagonist, it likely binds to the GluK1/GluK2 receptors, preventing the normal ligand (glutamate) from binding and thus inhibiting the receptor’s function .
Biochemical Pathways
Given its potential role as a gluk1/gluk2 antagonist, it may impact glutamatergic signaling pathways .
Result of Action
As a potential GluK1/GluK2 antagonist, it may inhibit glutamatergic signaling, which could have various effects depending on the specific context within the body .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts . The reaction conditions often include the use of ethanol (EtOH) as a solvent and sodium bicarbonate (NaHCO3) as a base .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various amino derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form novel compounds .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for various industrial applications .
Comparison with Similar Compounds
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido: This compound shares a similar pyrimidine ring structure but has different functional groups.
6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl Ureido: Another similar compound with a methyl group at the 6-position.
Uniqueness: What sets (2-Amino-6-oxo-1,6-dihydropyrimidin-4-yl)cyanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-amino-6-oxo-1H-pyrimidin-4-yl)cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-2-8-3-1-4(11)10-5(7)9-3/h1H,(H4,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXFLUAGAEVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203582 | |
Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-74-0 | |
Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanamide, N-(2-amino-1,6-dihydro-6-oxo-4-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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